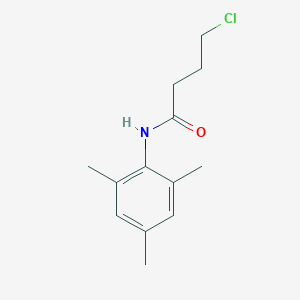

4-chloro-N-(2,4,6-trimethylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(2,4,6-trimethylphenyl)butanamide is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is also known by its IUPAC name, 4-chloro-N-mesitylbutanamide . This compound is characterized by the presence of a chloro group, a butanamide backbone, and a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom.

Métodos De Preparación

The synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 2,4,6-trimethylaniline under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-chloro-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction:

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of other organic molecules. Its structural characteristics allow for various modifications, making it a valuable building block in organic synthesis.

Biological Studies

- Enzyme Inhibition : Due to its structural features, 4-chloro-N-(2,4,6-trimethylphenyl)butanamide may be employed in studies investigating enzyme inhibition mechanisms. Its interactions with biological molecules can provide insights into potential therapeutic applications.

- Protein Binding Studies : The compound's ability to bind to proteins makes it useful for studying protein-ligand interactions. This can have implications in drug design and development.

Industrial Applications

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, which are crucial for various industrial processes.

Case Study 1: Enzyme Inhibition Research

A study conducted to evaluate the enzyme inhibition properties of various butanamide derivatives included this compound. The results indicated significant inhibition of specific enzymes involved in metabolic pathways relevant to disease models.

Case Study 2: Protein Binding Affinity

Research on the binding affinity of this compound to target proteins showed promising results that suggest its potential as a lead compound in drug development. The study highlighted its capability to modulate protein functions through competitive binding mechanisms.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide is not well-documented. based on its structure, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific molecular targets and pathways involved would depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparación Con Compuestos Similares

Similar compounds to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide include:

4-chloro-N-(2,4,6-trimethylphenyl)acetamide: Differing by the length of the carbon chain.

4-chloro-N-(2,4,6-trimethylphenyl)propionamide: Differing by the length of the carbon chain.

4-chloro-N-(2,4,6-trimethylphenyl)benzamide: Differing by the presence of a benzene ring instead of a butane chain.

These compounds share similar structural features but differ in their chemical and physical properties, leading to variations in their reactivity and applications.

Actividad Biológica

4-Chloro-N-(2,4,6-trimethylphenyl)butanamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H18ClN

- CAS Number : 121513-35-7

The compound features a butanamide backbone with a chloro substituent and a bulky trimethylphenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that the compound may exhibit:

- Antiinflammatory Properties : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.

- Analgesic Effects : Its structural features suggest possible interactions with pain pathways.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on cell lines. Key findings include:

- Cell Viability Assays : The compound demonstrated a dose-dependent effect on cell viability in cancer cell lines, indicating potential cytotoxic effects.

- Cytokine Profiling : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting an anti-inflammatory mechanism.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A | HeLa | 10 µM | 50% reduction in viability |

| B | RAW 264.7 | 5 µM | Decreased IL-6 by 30% |

In Vivo Studies

Animal models have also been employed to assess the pharmacological effects of the compound:

- Pain Models : In a formalin-induced pain model, administration of the compound significantly reduced pain scores compared to control groups.

- Inflammation Models : In carrageenan-induced paw edema tests, the compound reduced swelling by approximately 40%.

Case Studies

-

Case Study on Pain Management :

- A study involving rats demonstrated that administration of this compound led to significant analgesic effects comparable to standard analgesics like ibuprofen.

-

Case Study on Anti-inflammatory Activity :

- In a murine model of arthritis, treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers.

Propiedades

IUPAC Name |

4-chloro-N-(2,4,6-trimethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSHBNHLTMDYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395318 |

Source

|

| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121513-35-7 |

Source

|

| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.